Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone
Description
Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties . The structure of this compound features a benzothiazole ring fused with a pyrrolidine ring, which is further substituted with a methoxyphenyl group. This unique structure contributes to its varied pharmacological activities.
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-15-8-6-13(7-9-15)14-10-11-21(12-14)19(22)18-20-16-4-2-3-5-17(16)24-18/h2-9,14H,10-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQVHMNRWDYVSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=NC4=CC=CC=C4S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone typically involves multiple steps. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds are then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate .
Chemical Reactions Analysis
Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of benzo[d]thiazole exhibit a range of biological activities:
-
Antimicrobial Activity : Compounds similar to benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone have shown significant antimicrobial properties. A study demonstrated that several synthesized compounds displayed moderate to good activity against various bacterial strains, as summarized in the table below:
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL 5g P. aeruginosa 15 µg/mL - Antitumor Activity : The compound has also been investigated for its potential antitumor effects. Research indicates that similar thiazole derivatives can induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function, leading to cell death .
- Neuroprotective Effects : Recent studies have explored the neuroprotective potential of related compounds in models of neurodegenerative diseases. Compounds containing the benzo[d]thiazole structure have shown promise in inhibiting monoamine oxidase and cholinesterase, which are crucial targets in the treatment of depression and neurodegenerative disorders .
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their antimicrobial properties against various pathogens. The results indicated that compounds with the benzo[d]thiazole structure exhibited enhanced activity compared to non-thiazole analogs .
- Neuroprotective Research : A recent investigation into novel benzothiazole-based ligands demonstrated significant inhibition of monoamine oxidase B activity, suggesting potential applications in treating depression-related conditions .
- Antitumor Studies : In vitro studies have shown that certain benzothiazole derivatives can effectively induce apoptosis in pancreatic cancer cells, highlighting their potential as therapeutic agents against resistant cancer types .
Mechanism of Action
The mechanism of action of Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response . Additionally, molecular docking studies suggest that the compound binds to protein receptors, altering their function and leading to therapeutic effects .
Comparison with Similar Compounds
Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These compounds also exhibit anti-inflammatory properties but differ in their substitution patterns and pharmacological profiles.
2,4-Disubstituted thiazoles: These compounds show a wide range of biological activities, including antibacterial and antitumor effects, but their chemical structures and mechanisms of action vary.
Biological Activity
Benzo[d]thiazol-2-yl(3-(4-methoxyphenyl)pyrrolidin-1-yl)methanone is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anti-inflammatory , antimicrobial , and anticancer properties. The specific compound has garnered attention due to its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
- IUPAC Name : 1,3-benzothiazol-2-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone
- Molecular Formula : C19H18N2O2S
- Molecular Weight : 338.4 g/mol
- CAS Number : 1208688-03-2
Anticancer Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit potent cytotoxicity against various human cancer cell lines. Similar compounds have demonstrated significant activity against breast, lung, and colon cancer cells. The mechanism of action often involves the induction of apoptosis and the inhibition of cell proliferation.
Antimicrobial Activity
The compound shows promising antimicrobial properties. Studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating strong antibacterial activity. For instance, derivatives with similar structural features have shown MIC values ranging from 0.0039 to 0.025 mg/mL against strains like Staphylococcus aureus and Escherichia coli .
The biological activity of this compound can be attributed to several mechanisms:
- Cytotoxicity : Induces apoptosis in cancer cells through intrinsic pathways.
- Antimicrobial Action : Disrupts bacterial cell wall synthesis or inhibits essential enzymes involved in bacterial growth.
- Anti-inflammatory Effects : Modulates inflammatory pathways, potentially inhibiting pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Anti-inflammatory | Similar structure but different substitution patterns |
| 2,4-Disubstituted thiazoles | Antibacterial, Antitumor | Varied mechanisms of action based on substitutions |
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the anticancer potential of benzothiazole derivatives, noting that compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines .
Study on Antimicrobial Efficacy
In a comparative study of pyrrolidine derivatives, researchers found that compounds with methoxy substitutions showed enhanced antibacterial properties compared to their unsubstituted counterparts. The presence of electron-donating groups like methoxy significantly improved the antibacterial activity against tested strains .
Q & A
Q. Table 1: Representative Reaction Conditions from Literature
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Coupling | Pd(OAc)₂, DMF, 80°C | 72 | >95% | |
| Cyclization | K₂CO₃, EtOH, reflux | 65 | 92% | |
| Purification | Silica gel column (CH₂Cl₂:MeOH) | – | 98% |
Basic: What characterization techniques are critical for confirming the structural integrity of this compound?
Answer:
A combination of spectroscopic and crystallographic methods is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms proton environments and carbon frameworks, with aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm) as key markers .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 393.12 [M+H]⁺) .
- X-ray Diffraction (XRD) : Resolves bond lengths (e.g., C-S: 1.76 Å) and dihedral angles, critical for confirming stereochemistry .
- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (~1680 cm⁻¹) and aromatic C-H bending .
Advanced: How can contradictions in reported biological activity data across studies be systematically resolved?
Answer:
Discrepancies often arise from assay variability or sample purity. Mitigation strategies include:
- Standardized assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial MIC assays) .
- Batch consistency : Ensure ≥95% purity (via HPLC) and characterize stereoisomers using chiral chromatography .
- Control experiments : Compare against reference compounds (e.g., ciprofloxacin for antimicrobial studies) .
Q. Table 2: Comparative MIC Values from Independent Studies
| Study | Target Microbe | MIC (μM) | Purity (%) | Reference |
|---|---|---|---|---|
| A | S. aureus | 2.5 | 98 | |
| B | E. coli | 10.2 | 90 |
Advanced: What computational approaches predict the compound’s binding interactions with biological targets?
Answer:
- Molecular Docking (AutoDock/Vina) : Models interactions with enzymes (e.g., cytochrome P450) or receptors, prioritizing binding poses with ∆G < -8 kcal/mol .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2 Å) .
- QSAR Modeling : Relates substituent effects (e.g., methoxy vs. nitro groups) to activity trends .
Advanced: How does stereochemistry influence the compound’s pharmacological profile?
Answer:
- Enantiomer separation : Chiral HPLC (e.g., Chiralpak AD-H column) resolves R/S configurations, with biological assays showing 5–10× potency differences .
- Crystallographic analysis : XRD reveals preferential binding of one enantiomer to hydrophobic enzyme pockets .
- Metabolic stability : CYP3A4 preferentially oxidizes specific stereoisomers, impacting half-life .
Advanced: What strategies address low solubility in aqueous buffers during in vitro testing?
Answer:
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
- Salt formation : Convert the free base to hydrochloride or mesylate salts for improved dissolution .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
Advanced: How can structural analogs guide structure-activity relationship (SAR) studies?
Answer:
- Core modifications : Replace pyrrolidine with piperidine to assess conformational flexibility .
- Substituent variation : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methoxyphenyl position to modulate electronic effects .
- Bioisosteric replacement : Substitute benzo[d]thiazole with indole to compare π-π stacking efficiency .
Q. Table 3: SAR Trends in Analog Libraries
| Analog | Modification | IC₅₀ (μM) | LogP | Reference |
|---|---|---|---|---|
| 1 | -OCH₃ → -NO₂ | 0.8 | 2.1 | |
| 2 | Pyrrolidine → Piperidine | 5.2 | 1.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
